molecular formula C18H22N2O2 B2654457 4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2176201-63-9

4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

Cat. No. B2654457
CAS RN: 2176201-63-9
M. Wt: 298.386
InChI Key: FIQIBCGRBNSHKQ-UHFFFAOYSA-N
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Description

The compound is a derivative of 8-azabicyclo[3.2.1]octane, which is a type of bicyclic compound containing a nitrogen atom . The “4-(3-oxopropyl)benzonitrile” part suggests the presence of a benzonitrile group, which is a type of aromatic compound with a cyano group (-C≡N) attached.


Molecular Structure Analysis

The compound contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, and 1 five-membered ring .

Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed straightforward synthesis methods for producing carbocyclic nucleosides, highlighting the versatility of certain bicyclic compounds in nucleoside analog synthesis. For instance, Quadrelli et al. (2007) described a process that involves cycloaddition with benzonitrile oxide to afford isoxazoline-based carbocyclic aminols, serving as synthons for purine nucleosides. This synthesis approach underscores the utility of such compounds in constructing linear purine nucleosides, essential in drug development and biological studies (Quadrelli et al., 2007).

Antibacterial Applications

In the realm of antibacterial research, Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems, demonstrating the potential of bicyclic compounds for creating antibiotics. Their work showed that specific derivatives exhibit potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, compared with third-generation cephalosporins (Tsubouchi et al., 1994).

Potassium Channel Opener Prodrugs

Exploring novel therapeutic avenues, Horino et al. (2000) developed potassium channel opener (PCO) prodrugs with a slow onset and prolonged duration of action. Their synthesis of derivatives, aiming for reduced tachycardia induction, highlights the pharmaceutical applications of bicyclic compounds. This research demonstrates the compounds' roles in managing hypertension and their potential for delivering therapeutic effects with minimized side effects (Horino et al., 2000).

Antiproliferative Activity

Taia et al. (2020) synthesized a new series of heterocyclic systems from eugenol, demonstrating significant cytotoxicity against various cancer cell lines. Their research illustrates the potential of bicyclic compounds in developing anticancer agents, showcasing the broad spectrum of activity of these novel compounds (Taia et al., 2020).

properties

IUPAC Name

4-[3-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQIBCGRBNSHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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